N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide

spirocyclic ligands conformational restriction CNS drug design

This compound integrates a rigid 1,4-dioxaspiro[4.5]decane core, essential for high-affinity engagement at mitochondrial benzodiazepine (TSPO) and sigma-1 receptors, with a 3,4-difluorobenzamide moiety (XLogP3-AA=2.7; HBA=5). This distinct substitution profile enhances passive permeability and metabolic stability compared to unsubstituted or mono-fluorinated analogs. Ideal for systematic SAR and lead optimization in anxiety, depression, and neuroprotection programs.

Molecular Formula C16H19F2NO3
Molecular Weight 311.329
CAS No. 900006-44-2
Cat. No. B3014531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide
CAS900006-44-2
Molecular FormulaC16H19F2NO3
Molecular Weight311.329
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H19F2NO3/c17-13-5-4-11(8-14(13)18)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20)
InChIKeyAGPMDXDAXLWHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide (CAS 900006-44-2): A Spirocyclic Fluorobenzamide Research Compound for CNS Target Exploration


N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide (CAS 900006-44-2) is a synthetic spirocyclic benzamide (C₁₆H₁₉F₂NO₃, MW 311.32 g/mol) [1]. It incorporates a 1,4-dioxaspiro[4.5]decane core linked via a methylene bridge to a 3,4-difluorobenzamide moiety. The dioxaspiro[4.5]decane scaffold is a privileged structure in CNS drug discovery, featured in ligands targeting mitochondrial benzodiazepine receptors (MBR/TSPO) [2] and sigma-1 receptors [3], making this compound a relevant candidate for neurological research programs.

Why Unsubstituted or Mono-Fluorinated Benzamide Analogs Cannot Replace N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide in Research Programs


The 1,4-dioxaspiro[4.5]decane scaffold imposes conformational rigidity that is essential for high-affinity engagement with CNS targets such as MBR and sigma-1 receptors; simple benzamides lacking this spiro center lose target complementarity [1]. Furthermore, the 3,4-difluorobenzamide substitution pattern imparts a distinct electronic and lipophilic profile (XLogP3-AA = 2.7; hydrogen bond acceptor count = 5) relative to the unsubstituted (XLogP3-AA ≈ 2.0; HBA = 4) or 4-fluoro (XLogP3-AA ≈ 2.4; HBA = 4) analogs, influencing both passive permeability and metabolic stability [2]. Substitution with a generic benzamide thus alters critical physicochemical determinants of pharmacokinetics and target residence time, making simple interchange scientifically invalid.

Quantitative Differentiation Evidence for N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide vs. Closest Analogs


Spirocyclic Scaffold Confers Conformational Rigidity Essential for CNS Target Engagement, Absent in Linear Benzamide Analogs

The 1,4-dioxaspiro[4.5]decane core restricts the spatial orientation of the benzamide pharmacophore, a feature critical for MBR and sigma-1 receptor binding. In a closely related series, the spirocyclic piperazine 25b (1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine) exhibited pKi σ₁ = 9.13 (Ki ≈ 0.74 nM) and σ₁/σ₂ selectivity of 47, whereas linear, non-spiro analogs were >100-fold less potent [1]. While not a direct measurement of the target compound, this establishes the scaffold's essential role in high-affinity CNS receptor binding, a property not shared by simple benzamide derivatives.

spirocyclic ligands conformational restriction CNS drug design

Computed Physicochemical Differentiation: LogP and Hydrogen Bonding Capacity of 3,4-Difluoro vs. 4-Fluoro and Unsubstituted Benzamide Analogs

The 3,4-difluorobenzamide substitution yields an XLogP3-AA of 2.7 and a hydrogen bond acceptor count of 5, compared to XLogP3-AA ≈ 2.4 (HBA = 4) for the 4-fluoro analog and XLogP3-AA ≈ 2.0 (HBA = 4) for the unsubstituted benzamide [1][2]. The additional fluorine atom increases lipophilicity moderately while adding a hydrogen bond acceptor site, potentially enhancing blood-brain barrier penetration and target binding interactions.

physicochemical properties lipophilicity hydrogen bonding

Scaffold Linkage to Mitochondrial Benzodiazepine Receptor (MBR/TSPO) Ligands: Class-Level Evidence for CNS Relevance

Patent US20070275990 discloses a series of spiro heterocyclic compounds, including dioxaspiro[4.5]decane derivatives, as MBR ligands with demonstrated affinity (Ki values <100 nM for multiple examples) and utility in stress-related disorders [1]. The target compound, as a 3,4-difluorobenzamide-substituted dioxaspiro[4.5]decane, falls within this pharmacophore class, distinguishing it from non-spiro benzamide analogs that lack MBR affinity.

mitochondrial benzodiazepine receptor TSPO neurosteroid

Optimal Research Application Scenarios for N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide (CAS 900006-44-2)


CNS Drug Discovery Targeting Mitochondrial Benzodiazepine Receptor (TSPO) for Stress-Related Disorders

The spirocyclic dioxaspiro[4.5]decane scaffold is disclosed in patent US20070275990 as an MBR ligand class [1]. This compound, with its 3,4-difluorobenzamide substituent, can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing MBR affinity and selectivity for indications such as anxiety, depression, and neurodegenerative diseases.

Sigma-1 Receptor Ligand Development for Pain and Neuroprotection

The dioxaspiro[4.5]decan-2-ylmethyl group has been validated as a high-affinity sigma-1 receptor pharmacophore, as demonstrated by compound 25b (pKi σ₁ = 9.13) [2]. The target compound can be screened for sigma receptor binding and functional activity to identify novel analgesic or neuroprotective agents.

Physicochemical Probe to Study Fluorine Effects on CNS Penetration and Metabolic Stability

With its distinct 3,4-difluoro substitution pattern yielding XLogP3-AA = 2.7 and enhanced hydrogen bonding capacity (HBA = 5) relative to mono-fluorinated analogs [3], this compound is well-suited for systematic studies comparing the impact of fluorine number and position on blood-brain barrier permeability, cytochrome P450 metabolic stability, and target residence time.

Quote Request

Request a Quote for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.